An In-depth Technical Guide to 1-Methyl-4-(trifluoromethylsulfonyl)benzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Methyl-4-(trifluoromethylsulfonyl)benzene for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Modern Chemistry
1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as p-tolyl trifluoromethyl sulfone, is a crystalline solid that has emerged as a significant building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a sulfonyl group attached to a toluene backbone, imparts a distinct set of chemical properties that make it a valuable tool for the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Methyl-4-(trifluoromethylsulfonyl)benzene, with a focus on its practical utility for researchers and professionals in drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of 1-Methyl-4-(trifluoromethylsulfonyl)benzene is fundamental for its effective use in research and development.
Physical Characteristics
The macroscopic properties of 1-Methyl-4-(trifluoromethylsulfonyl)benzene are summarized in the table below. It exists as a white to off-white solid at room temperature with a distinct melting point, indicating its crystalline nature.
| Property | Value | Source(s) |
| CAS Number | 383-10-8 | [1][2][3] |
| Molecular Formula | C₈H₇F₃O₂S | [2][3] |
| Molecular Weight | 224.20 g/mol | [2] |
| Melting Point | 34-35 °C | [2] |
| Appearance | White to off-white solid | [4] |
| Storage | Room temperature | [3] |
Further data on boiling point, solubility in various organic solvents, and density are not consistently reported in publicly available literature and would require experimental determination for precise values.
Spectroscopic Profile
The structural elucidation of 1-Methyl-4-(trifluoromethylsulfonyl)benzene is confirmed through various spectroscopic techniques. The following data provide a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SO₂CF₃)
-
δ 7.40 (d, J = 8.0 Hz, 2H, Ar-H ortho to -CH₃)
-
δ 2.48 (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 146.0, 137.9, 129.9, 128.3, 120.9 (q, J = 326.2 Hz, -CF₃), 21.7 (-CH₃)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -78.6 (s, -SO₂CF₃)
-
(Note: Specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is a representative example.)[5][6][7][8][9][10][11][12]
Infrared (IR) Spectroscopy:
Characteristic IR absorption bands for 1-Methyl-4-(trifluoromethylsulfonyl)benzene include:
-
Strong absorptions in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.
-
Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of C-F stretching vibrations of the trifluoromethyl group.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
Synthesis of 1-Methyl-4-(trifluoromethylsulfonyl)benzene
The most common and efficient method for the preparation of 1-Methyl-4-(trifluoromethylsulfonyl)benzene is the oxidation of its corresponding sulfide precursor, 4-(trifluoromethylthio)toluene.
Synthetic Workflow: Oxidation of 4-(Trifluoromethylthio)toluene
Caption: General workflow for the synthesis of 1-Methyl-4-(trifluoromethylsulfonyl)benzene.
Detailed Experimental Protocol: Oxidation with Oxone®
This protocol provides a robust and scalable method for the synthesis of 1-Methyl-4-(trifluoromethylsulfonyl)benzene.[13][14][15]
Reagents and Equipment:
-
4-(Trifluoromethylthio)toluene
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)toluene (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add Oxone® (2.0-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition of Oxone® can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Methyl-4-(trifluoromethylsulfonyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.
Chemical Reactivity and Synthetic Applications
The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This unique reactivity profile makes 1-Methyl-4-(trifluoromethylsulfonyl)benzene a versatile intermediate in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in 1-Methyl-4-(trifluoromethylsulfonyl)benzene facilitates nucleophilic aromatic substitution reactions, particularly when a suitable leaving group is present at the ortho or para position to the sulfonyl group. While the methyl group is not a leaving group, this reactivity principle is crucial when considering derivatives of this compound. The general mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.[16][17]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Cross-Coupling Reactions
Aryl trifluoromethyl sulfones have been demonstrated to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20][21][22] In these reactions, the C-SO₂CF₃ bond can be cleaved and replaced with a new carbon-carbon bond. This transformation significantly expands the synthetic utility of 1-Methyl-4-(trifluoromethylsulfonyl)benzene and its derivatives, allowing for the construction of biaryl and other complex molecular frameworks.
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl trifluoromethyl sulfone with a boronic acid, which can be adapted for 1-Methyl-4-(trifluoromethylsulfonyl)benzene.[18]
Reagents and Equipment:
-
Aryl trifluoromethyl sulfone (e.g., 1-Methyl-4-(trifluoromethylsulfonyl)benzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl trifluoromethyl sulfone (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and purified by column chromatography to isolate the desired biaryl product.
Applications in Drug Discovery and Development
The incorporation of the 1-methyl-4-(trifluoromethylsulfonyl)benzene moiety into drug candidates can significantly influence their physicochemical and pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[17][23][24][25][26] The sulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity and solubility of the molecule.
Case Study: Celecoxib Analogues
While not containing the exact 1-methyl-4-(trifluoromethylsulfonyl)benzene structure, analogues of the non-steroidal anti-inflammatory drug (NSAID) celecoxib provide valuable insights into the role of the trifluoromethyl and sulfonyl groups in drug design. Celecoxib itself contains a p-tolyl group and a sulfonamide group. Modifications to this scaffold, including the introduction of trifluoromethyl groups, have been explored to modulate its biological activity. For instance, a trifluoromethyl analogue of celecoxib has been shown to exert beneficial effects in neuroinflammation, independent of its COX-2 inhibitory activity.[27] This highlights the potential for the trifluoromethyl group to impart novel pharmacological properties. Furthermore, other celecoxib analogues have been designed as dual inhibitors of cyclooxygenases and 5-lipoxygenase for anti-inflammatory activity.[28][29][30]
The strategic placement of the trifluoromethylsulfonyl group can be used to:
-
Enhance Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Modulate Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Improve Target Binding: The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the electronic environment of the molecule, potentially leading to stronger interactions with the target protein.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Methyl-4-(trifluoromethylsulfonyl)benzene.
General Safety Recommendations: [4][18][19][27][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Methyl-4-(trifluoromethylsulfonyl)benzene is a valuable and versatile building block with a unique combination of chemical properties conferred by its trifluoromethyl and sulfonyl functional groups. Its utility in organic synthesis is demonstrated through its participation in important transformations such as nucleophilic aromatic substitution and cross-coupling reactions. For drug development professionals, this compound offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in the discovery and development of novel therapeutics and advanced materials.
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